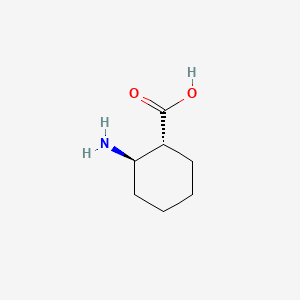

(1R,2R)-2-Aminocyclohexanecarboxylic Acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,2R)-2-aminocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USQHEVWOPJDAAX-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5691-19-0, 26685-83-6 | |

| Record name | trans-2-Aminocyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5691-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2R)-2-Aminocyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26685-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-2-Aminocyclohexanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005691190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,2R)-2-Aminocyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of (1R,2R)-2-Aminocyclohexanecarboxylic Acid from Cyclohexene Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and stereoselective synthetic route to (1R,2R)-2-aminocyclohexanecarboxylic acid, a valuable chiral building block in pharmaceutical development, starting from the readily available cyclohexene oxide. The synthesis strategy involves a key asymmetric aminolysis of the epoxide to establish the desired stereochemistry, followed by oxidation of the resulting amino alcohol to the target carboxylic acid. This guide details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Synthetic Strategy Overview

The synthesis of this compound from cyclohexene oxide is a multi-step process that prioritizes the early and efficient introduction of the desired stereochemistry. The core of this strategy lies in the enantioselective ring-opening of the meso-epoxide, cyclohexene oxide, with a suitable nitrogen source. This is followed by the oxidation of the primary alcohol functionality to a carboxylic acid. To ensure the compatibility of the reagents and to prevent unwanted side reactions, protection of the amino group is a crucial aspect of this synthesis. The overall transformation can be summarized in the following key steps:

-

Asymmetric Aminolysis of Cyclohexene Oxide: Stereoselective ring-opening of cyclohexene oxide to produce (1R,2R)-2-aminocyclohexanol.

-

N-Protection: Protection of the amino group of (1R,2R)-2-aminocyclohexanol, typically as a tert-butyloxycarbonyl (Boc) carbamate, to facilitate the subsequent oxidation step. In some asymmetric aminolysis protocols, the protecting group is introduced in situ.

-

Oxidation: Oxidation of the N-protected (1R,2R)-2-aminocyclohexanol to the corresponding N-protected this compound.

-

Deprotection: Removal of the protecting group to yield the final product, this compound.

Caption: Overall synthetic pathway.

Experimental Protocols

This section provides detailed experimental procedures for each key step in the synthesis.

Asymmetric Aminolysis of Cyclohexene Oxide and N-Protection

A highly effective method for the enantioselective synthesis of protected trans-1,2-amino alcohols involves the use of an oligomeric (salen)Co-OTf catalyst.[1] This protocol allows for the direct formation of an N-protected amino alcohol in high yield and enantiomeric excess.

Experimental Protocol:

-

Catalyst Preparation: The oligomeric (salen)Co(III)OTf catalyst is prepared according to literature procedures.

-

Reaction Setup: To a solution of cyclohexene oxide (1.0 equiv) in a suitable solvent such as toluene is added phenyl carbamate (1.1 equiv).

-

Catalyst Addition: The oligomeric (salen)Co(III)OTf catalyst (0.5 mol %) is added to the reaction mixture.

-

Reaction Conditions: The reaction is stirred at 50 °C for 24 hours.

-

Work-up and N-Boc Protection:

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is dissolved in a suitable solvent (e.g., dichloromethane).

-

Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) and a base such as triethylamine (1.5 equiv) are added.

-

The mixture is stirred at room temperature until the protection is complete (monitored by TLC).

-

The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude N-Boc protected (1R,2R)-2-aminocyclohexanol is purified by column chromatography.

-

| Parameter | Value | Reference |

| Catalyst | Oligomeric (salen)Co(III)OTf | [1] |

| Catalyst Loading | 0.5 mol % | [1] |

| Nucleophile | Phenyl Carbamate | [1] |

| Temperature | 50 °C | [1] |

| Reaction Time | 24 hours | [1] |

| Yield | 91% (of oxazolidinone precursor) | [1] |

| Enantiomeric Excess | 95% ee | [1] |

Oxidation of N-Boc-(1R,2R)-2-Aminocyclohexanol

The Jones oxidation is a classic and effective method for the oxidation of secondary alcohols to ketones and primary alcohols to carboxylic acids.[2][3][4] The N-Boc protecting group is stable under the acidic conditions of the Jones oxidation.

Experimental Protocol:

-

Preparation of Jones Reagent: Dissolve chromium trioxide (CrO₃) in concentrated sulfuric acid, and then carefully dilute with water. A typical preparation involves dissolving 26.7 g of CrO₃ in 23 mL of concentrated H₂SO₄ and diluting to a final volume of 100 mL with water.[4]

-

Reaction Setup: Dissolve N-Boc-(1R,2R)-2-aminocyclohexanol (1.0 equiv) in acetone in a flask equipped with a dropping funnel and a thermometer, and cool the solution to 0 °C in an ice bath.

-

Addition of Jones Reagent: Add the Jones reagent dropwise to the stirred solution, maintaining the temperature below 20 °C. The color of the reaction mixture will change from orange-red to green. Continue the addition until a faint orange color persists.

-

Quenching: Quench the excess oxidant by the dropwise addition of isopropanol until the green color is restored.

-

Work-up:

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Filter the mixture through a pad of Celite to remove the chromium salts.

-

Extract the filtrate with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification: Purify the crude N-Boc-(1R,2R)-2-aminocyclohexanecarboxylic acid by column chromatography or recrystallization.

| Parameter | Value | Reference |

| Oxidizing Agent | Jones Reagent (CrO₃/H₂SO₄/H₂O) | [2][3][4] |

| Solvent | Acetone | [4] |

| Temperature | 0-20 °C | [4] |

| Typical Yield | High (often >80%) | [2] |

Deprotection of N-Boc-(1R,2R)-2-Aminocyclohexanecarboxylic Acid

The final step is the removal of the N-Boc protecting group to yield the free amino acid. This is typically achieved under acidic conditions.[5][6][7][8][9]

Experimental Protocol:

-

Reaction Setup: Dissolve N-Boc-(1R,2R)-2-aminocyclohexanecarboxylic acid (1.0 equiv) in a suitable solvent such as dioxane or dichloromethane.

-

Acid Addition: Add a solution of hydrochloric acid in dioxane (e.g., 4 M HCl in dioxane) or trifluoroacetic acid (TFA) in dichloromethane (e.g., 20% TFA in DCM).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

The crude product, often obtained as the hydrochloride or trifluoroacetate salt, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by ion-exchange chromatography.

-

To obtain the free amino acid, the salt can be neutralized with a suitable base.

-

| Parameter | Value | Reference |

| Reagent | 4 M HCl in Dioxane or 20% TFA in DCM | [6][7] |

| Solvent | Dioxane or Dichloromethane | [6][7] |

| Temperature | Room Temperature | [6][7] |

| Typical Yield | Quantitative | [5] |

Workflow and Data Summary

The following diagram illustrates the experimental workflow for the synthesis.

Caption: Experimental workflow diagram.

Quantitative Data Summary

| Step | Starting Material | Product | Key Reagents | Typical Yield | Purity/ee |

| 1. Asymmetric Aminolysis & N-Protection | Cyclohexene Oxide | N-Boc-(1R,2R)-2-Aminocyclohexanol | (salen)Co(III)OTf, Phenyl Carbamate, Boc₂O | ~80-90% (overall for 2 steps) | >95% ee |

| 2. Oxidation | N-Boc-(1R,2R)-2-Aminocyclohexanol | N-Boc-(1R,2R)-2-Aminocyclohexanecarboxylic Acid | Jones Reagent | >80% | High chemical purity |

| 3. Deprotection | N-Boc-(1R,2R)-2-Aminocyclohexanecarboxylic Acid | This compound | HCl or TFA | Quantitative | High chemical purity |

Conclusion

The chemoenzymatic approach described in this guide, employing an asymmetric aminolysis catalyzed by a chiral cobalt-salen complex, offers an efficient and highly stereoselective route to this compound from cyclohexene oxide. The subsequent N-protection, oxidation with Jones reagent, and final deprotection are robust and well-established transformations. This guide provides the necessary detailed protocols and quantitative data to enable researchers and drug development professionals to successfully synthesize this valuable chiral building block for their applications. The use of clear, structured data and visual workflows aims to facilitate the practical implementation of this synthetic strategy.

References

- 1. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Jones Oxidation [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. fulir.irb.hr [fulir.irb.hr]

- 6. reddit.com [reddit.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. mcours.net [mcours.net]

- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

Enantioselective Synthesis of (1R,2R)-2-Aminocyclohexanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the enantioselective synthesis of (1R,2R)-2-aminocyclohexanecarboxylic acid, a crucial chiral building block in the development of pharmaceuticals and other bioactive molecules. The focus is on providing detailed, actionable information, including experimental protocols and comparative data, to enable researchers to implement and adapt these methods in a laboratory setting.

Introduction

This compound is a conformationally constrained β-amino acid. Its rigid cyclic structure is of significant interest in medicinal chemistry for the design of peptidomimetics, enzyme inhibitors, and other therapeutic agents. The precise spatial arrangement of the amino and carboxylic acid functional groups in the (1R,2R) configuration is often critical for biological activity, making enantioselective synthesis a key challenge and a primary focus of this guide.

This document will explore two primary strategies for obtaining the enantiomerically pure (1R,2R)-isomer:

-

Enzymatic Kinetic Resolution: A biocatalytic approach that utilizes the high stereoselectivity of enzymes to separate a racemic mixture.

-

Asymmetric Hydrogenation: A catalytic method that employs a chiral catalyst to stereoselectively reduce a prochiral precursor.

Enzymatic Kinetic Resolution of cis-2-Aminocyclohexanecarboxamides

Enzymatic kinetic resolution is a widely used and effective method for the separation of enantiomers. This approach leverages the ability of enzymes, such as lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For the synthesis of this compound, the kinetic resolution of a racemic cis-2-aminocyclohexanecarboxamide using Candida antarctica lipase B (CAL-B) is a well-established method.[1]

Logical Workflow for Enzymatic Resolution

Caption: Workflow for the enantioselective synthesis of this compound via enzymatic resolution.

Experimental Protocols

1. Synthesis of Racemic cis-2-Aminocyclohexanecarboxamide:

The starting racemic cis-2-aminocyclohexanecarboxamide can be prepared from commercially available racemic cis-2-aminocyclohexanecarboxylic acid through standard amidation procedures.

2. Enzymatic Kinetic Resolution: [1]

-

Materials:

-

Racemic cis-2-aminocyclohexanecarboxamide

-

Candida antarctica lipase B (CAL-B, immobilized, e.g., Novozym 435)

-

2,2,2-Trifluoroethyl butanoate (acylating agent)

-

tert-Butyl methyl ether (t-BuOMe)

-

tert-Amyl alcohol (t-AmOH)

-

-

Procedure:

-

To a solution of racemic cis-2-aminocyclohexanecarboxamide (1.0 mmol) in a mixture of t-BuOMe and t-AmOH, add CAL-B (50 mg/mL).

-

Initiate the reaction by adding 2,2,2-trifluoroethyl butanoate (0.1 M).

-

Shake the reaction mixture at 48 °C.

-

Monitor the progress of the reaction and the enantiomeric excess (ee) of the substrate and product by taking samples at intervals. Filter off the enzyme from the samples and analyze by gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a chiral column.

-

The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the acylated product and the unreacted amine.

-

After the reaction, the enzyme is filtered off, and the solvent is evaporated. The resulting mixture of N-acylated amine and unreacted amine can be separated by column chromatography.

-

3. Hydrolysis of (1R,2R)-N-Butyryl-2-aminocyclohexanecarboxamide:

-

Materials:

-

(1R,2R)-N-Butyryl-2-aminocyclohexanecarboxamide

-

Aqueous hydrochloric acid (e.g., 6 M HCl)

-

-

Procedure:

-

The separated (1R,2R)-N-butyryl-2-aminocyclohexanecarboxamide is subjected to acid hydrolysis.

-

Reflux the compound in 6 M HCl until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling, the reaction mixture is neutralized, and the product, this compound, is isolated and purified, typically by crystallization or ion-exchange chromatography.

-

Quantitative Data

The following table summarizes representative data for the enzymatic resolution of cis-2-aminocyclohexanecarboxamide using CAL-B.

| Substrate | Enzyme | Acylating Agent | Solvent | Time (h) | Conversion (%) | Product ee (%) | Unreacted Substrate ee (%) |

| rac-cis-2-Aminocyclohexanecarboxamide | CAL-B | 2,2,2-Trifluoroethyl butanoate | t-BuOMe/t-AmOH | 48 | ~50 | >99 ((1R,2R)-N-acylated) | >99 ((1S,2S)-amine) |

Asymmetric Hydrogenation

Conceptual Reaction Pathway for Asymmetric Hydrogenation

References

Chiral Resolution of trans-2-Aminocyclohexanecarboxylic Acid: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies for the chiral resolution of racemic trans-2-aminocyclohexanecarboxylic acid, a critical process for the synthesis of enantiomerically pure compounds in pharmaceutical development and chemical research. This document details established experimental protocols, presents quantitative data from analogous resolutions, and visualizes the procedural workflows.

Introduction

trans-2-Aminocyclohexanecarboxylic acid (trans-ACHC) is a conformationally constrained β-amino acid. Its enantiomers are valuable building blocks in the synthesis of pharmaceuticals and peptidomimetics, where stereochemistry plays a crucial role in biological activity and specificity. The separation of the racemic mixture into its constituent (1R, 2R) and (1S, 2S) enantiomers is, therefore, a pivotal step in their application. This guide explores the primary techniques for achieving this separation: diastereomeric salt formation, enzymatic resolution, and chiral chromatography.

Diastereomeric Salt Resolution

Diastereomeric salt formation is a classical and widely used method for the chiral resolution of racemates. This technique involves the reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Principle

The racemic mixture of (±)-trans-2-aminocyclohexanecarboxylic acid is reacted with an enantiomerically pure chiral resolving agent, typically a chiral acid or base. This reaction forms two diastereomeric salts with different solubilities in a given solvent. The less soluble diastereomer crystallizes out of the solution and can be isolated by filtration. The more soluble diastereomer remains in the filtrate. The resolved enantiomer is then recovered from the purified diastereomeric salt by treatment with an acid or base to remove the resolving agent.

Common Resolving Agents

For the resolution of amino acids, chiral acids are commonly employed as resolving agents. Suitable candidates include:

-

L-(+)-Tartaric acid

-

D-(-)-Tartaric acid

-

(R)-(-)-Mandelic acid

-

(S)-(+)-Mandelic acid

-

Di-p-toluoyl-L-tartaric acid

Experimental Protocol: Resolution with L-(+)-Tartaric Acid (Adapted from the resolution of trans-1,2-diaminocyclohexane)

This protocol is adapted from established procedures for the resolution of structurally similar compounds, such as trans-1,2-diaminocyclohexane, and serves as a model for the resolution of trans-2-aminocyclohexanecarboxylic acid.[1][2]

Materials:

-

Racemic trans-2-aminocyclohexanecarboxylic acid

-

L-(+)-Tartaric acid

-

Distilled water

-

Methanol

-

Sodium hydroxide (NaOH) solution (e.g., 4M)

-

Dichloromethane (CH2Cl2)

Procedure:

-

Salt Formation:

-

Dissolve L-(+)-tartaric acid (0.5 to 1.0 molar equivalent relative to the racemate) in a minimal amount of heated distilled water in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add the racemic trans-2-aminocyclohexanecarboxylic acid to the stirred solution. The amount of water should be just enough to achieve dissolution at an elevated temperature (e.g., 70-90°C).

-

Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath can enhance precipitation.

-

-

Isolation of the Less Soluble Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold water and then with cold methanol to remove impurities.

-

Dry the crystals to obtain the diastereomerically enriched salt. The enantiomeric excess (ee) of the salt can be improved by recrystallization.

-

-

Recovery of the Enantiomer:

-

Suspend the purified diastereomeric salt in dichloromethane.

-

Add a sodium hydroxide solution to neutralize the tartaric acid and liberate the free amino acid.

-

Separate the aqueous and organic layers. The enantiomerically enriched amino acid will be in the aqueous layer.

-

The resolving agent can be recovered from the aqueous layer by acidification.

-

The enantiomerically enriched trans-2-aminocyclohexanecarboxylic acid can be isolated from the aqueous solution, for instance, by ion-exchange chromatography or crystallization.

-

-

Isolation of the Other Enantiomer:

-

The other enantiomer can be recovered from the mother liquor from the initial crystallization by a similar process or by using the opposite enantiomer of the resolving agent (e.g., D-(-)-tartaric acid).

-

Quantitative Data for Analogous Resolutions

The following table summarizes quantitative data from the resolution of compounds structurally related to trans-2-aminocyclohexanecarboxylic acid. This data provides an indication of the potential efficiency of diastereomeric salt resolution.

| Racemic Compound | Resolving Agent | Yield of Diastereomeric Salt | Enantiomeric Excess (ee) of Recovered Amine | Citation |

| (±)-trans-1,2-Diaminocyclohexane | L-(+)-Tartaric Acid | 90% | >99% | [1][2] |

| (±)-trans-2-Benzylaminocyclohexanol | Di-p-toluoyl-L-tartaric acid / HCl | 92% | >99.5% (de of salt) | [3] |

| (±)-trans-1,2-Cyclohexanedicarboxylic acid | (S)-phenylethylamine | - | 97% | [4] |

Workflow for Diastereomeric Salt Resolution

Caption: Workflow for Diastereomeric Salt Resolution.

Enzymatic Resolution

Enzymatic resolution offers a highly selective and environmentally benign alternative to classical chemical methods. This technique utilizes the stereoselectivity of enzymes to differentiate between the enantiomers of a racemic substrate.

Principle

In the context of trans-2-aminocyclohexanecarboxylic acid, enzymatic resolution is typically performed on a derivative, such as an ester. A lipase or protease is used to selectively catalyze the hydrolysis of one enantiomer of the racemic ester, leaving the other enantiomer unreacted. The resulting mixture of the hydrolyzed acid and the unreacted ester can then be separated based on their different chemical properties (e.g., by extraction).

Key Enzymes

Lipases are commonly employed for the kinetic resolution of amino acid esters. A notable example is Candida antarctica lipase B (CALB), which is known for its broad substrate scope and high enantioselectivity.[5]

Experimental Protocol: Enzymatic Hydrolysis of a trans-ACHC Ester (Model)

This is a generalized protocol based on the enzymatic resolution of other amino acid esters.

Materials:

-

Racemic methyl or ethyl ester of trans-2-aminocyclohexanecarboxylic acid

-

Lipase (e.g., Candida antarctica lipase B, Novozym 435)

-

Phosphate buffer (e.g., pH 7.0)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Acid (e.g., HCl) and base (e.g., NaHCO3) for workup

Procedure:

-

Enzymatic Hydrolysis:

-

Suspend the racemic ester of trans-2-aminocyclohexanecarboxylic acid in a phosphate buffer.

-

Add the lipase to the suspension.

-

Stir the mixture at a controlled temperature (e.g., 30-40°C) and monitor the reaction progress (e.g., by HPLC) until approximately 50% conversion is reached.

-

-

Separation of Products:

-

Once the desired conversion is achieved, stop the reaction (e.g., by filtering off the immobilized enzyme).

-

Adjust the pH of the solution to basic (e.g., with NaHCO3) and extract the unreacted ester with an organic solvent like ethyl acetate.

-

Acidify the aqueous layer (e.g., with HCl) and extract the hydrolyzed amino acid with an organic solvent.

-

-

Recovery of Enantiomers:

-

Evaporate the solvent from the respective organic extracts to obtain the enantiomerically enriched ester and acid.

-

The recovered ester can be hydrolyzed to the corresponding amino acid if desired.

-

Workflow for Enzymatic Resolution

Caption: Workflow for Enzymatic Resolution via Hydrolysis.

Chiral Chromatography

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful analytical and preparative technique for separating enantiomers. It relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).

Principle

A solution of the racemic trans-2-aminocyclohexanecarboxylic acid (or a suitable derivative) is passed through an HPLC column packed with a chiral stationary phase. The two enantiomers form transient diastereomeric complexes with the CSP, and the difference in the stability of these complexes leads to different retention times, allowing for their separation.

Chiral Stationary Phases (CSPs)

A variety of CSPs are commercially available. For the separation of amino acids and their derivatives, common choices include:

-

Polysaccharide-based CSPs: (e.g., cellulose or amylose derivatives) are versatile and widely used.

-

Pirkle-type CSPs: These are based on π-acid or π-base principles.

-

Macrocyclic glycopeptide-based CSPs: (e.g., vancomycin or teicoplanin) are effective for separating amino acids.

-

Ligand-exchange CSPs: These involve a chiral ligand coated on the stationary phase that forms diastereomeric metal complexes with the analytes.

General HPLC Method Development

-

Derivatization (Optional but often necessary): The amino and carboxylic acid groups can lead to poor peak shape and retention. Derivatization of the amino group (e.g., with a benzoyl or dinitrobenzoyl group) and/or the carboxylic acid group (e.g., to form a methyl or ethyl ester) is often performed to improve chromatographic behavior.

-

Column Screening: Test a range of CSPs (polysaccharide, Pirkle-type, etc.) with a standard mobile phase (e.g., hexane/isopropanol for normal phase or an aqueous buffer with an organic modifier for reversed-phase).

-

Mobile Phase Optimization: Once a promising CSP is identified, optimize the mobile phase composition (e.g., the ratio of organic modifiers, the type and concentration of additives like trifluoroacetic acid or diethylamine) to achieve baseline resolution.

-

Parameter Optimization: Fine-tune other parameters such as flow rate and column temperature to maximize resolution and efficiency.

Logical Relationship in Chiral HPLC Method Development

References

- 1. researchgate.net [researchgate.net]

- 2. chemrj.org [chemrj.org]

- 3. researchgate.net [researchgate.net]

- 4. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EP1036189A1 - Resolution of chiral amines - Google Patents [patents.google.com]

Spectroscopic Data and Analysis of (1R,2R)-2-Aminocyclohexanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for (1R,2R)-2-Aminocyclohexanecarboxylic acid, a non-proteinogenic amino acid of interest in peptide chemistry and drug development. Due to the limited availability of published experimental spectra for this specific stereoisomer, this guide presents predicted Nuclear Magnetic Resonance (NMR) data alongside a comprehensive analysis of expected Infrared (IR) absorption bands. Detailed experimental protocols for obtaining such spectra are also provided to facilitate laboratory work.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, also known as trans-2-Aminocyclohexanecarboxylic acid. These predictions are based on computational algorithms and provide a reliable estimate for spectral interpretation. The IR data is a compilation of characteristic absorption frequencies for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Data

Solvent: D₂O

| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity |

| 1 (CH-COOH) | 2.55 | ddd |

| 2 (CH-NH₂) | 3.10 | ddd |

| 3, 7 (CH₂) | 1.25 - 1.55 | m |

| 4, 6 (CH₂) | 1.70 - 1.90 | m |

| 5 (CH₂) | 2.00 - 2.20 | m |

Note: The protons of the amine (NH₂) and carboxylic acid (COOH) groups are typically exchanged with deuterium in D₂O and are therefore not observed. The chemical shifts and multiplicities of the cyclohexyl protons are complex due to overlapping signals and second-order effects.

Table 2: Predicted ¹³C NMR Data

Solvent: D₂O

| Atom Number | Predicted Chemical Shift (ppm) |

| C=O | 181.5 |

| C1 (CH-COOH) | 50.0 |

| C2 (CH-NH₂) | 59.0 |

| C3, C7 | 24.5 |

| C4, C6 | 28.0 |

| C5 | 32.0 |

Table 3: Expected Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration | Intensity |

| 3300–2500 | Carboxylic Acid | O-H stretch | Broad, Strong |

| 3500–3300 | Amine | N-H stretch | Medium |

| 2950–2850 | Alkane | C-H stretch | Strong |

| 1710–1680 | Carboxylic Acid | C=O stretch | Strong |

| 1650–1580 | Amine | N-H bend | Medium |

| 1470–1450 | Alkane | C-H bend | Medium |

| 1320–1000 | Carboxylic Acid | C-O stretch | Strong |

| 950–910 | Carboxylic Acid | O-H bend | Medium |

Experimental Protocols

The following sections detail standardized procedures for acquiring NMR and IR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

NMR tube (5 mm, high precision)

-

Pipettes

-

Small vial

Procedure:

-

Weigh the appropriate amount of the amino acid sample and transfer it to a small, clean, dry vial.

-

Add approximately 0.6-0.7 mL of D₂O to the vial.

-

Gently agitate the vial to dissolve the sample completely. Sonication may be used to aid dissolution.

-

Once a clear, homogeneous solution is obtained, carefully transfer the solution into the NMR tube using a pipette.

-

Ensure the height of the solution in the NMR tube is sufficient to cover the detection coils of the NMR spectrometer (typically 4-5 cm).

-

Cap the NMR tube and wipe the outside clean.

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. The use of a deuterium lock on the D₂O signal is standard. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

Infrared (IR) Spectroscopy (KBr Pellet Method)

Objective: To obtain an IR spectrum to identify the functional groups present in the molecule.

Materials:

-

This compound (1-2 mg)

-

Spectroscopy-grade potassium bromide (KBr, ~200 mg), dried

-

Agate mortar and pestle

-

Pellet press with die set

-

Spatula

-

Infrared spectrometer

Procedure:

-

Place a small amount of KBr (~200 mg) into an agate mortar and grind it to a fine powder to ensure it is free of lumps.

-

Add 1-2 mg of the amino acid sample to the mortar.

-

Grind the sample and KBr together thoroughly for several minutes to ensure a homogeneous mixture and to reduce the particle size.

-

Transfer a portion of the mixture into the pellet die.

-

Assemble the die and place it in the hydraulic press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the IR spectrometer.

-

Record the IR spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be run for background correction.

Workflow Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between the molecular structure and its spectroscopic output.

Caption: Workflow for Spectroscopic Analysis.

Caption: From Molecular Structure to Spectroscopic Output.

Crystal Structure of (1R,2R)-2-Aminocyclohexanecarboxylic Acid: A Technical Guide to its Oligomeric Assemblies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide delves into the structural characteristics of (1R,2R)-2-Aminocyclohexanecarboxylic Acid, a molecule of significant interest in peptidomimetics and drug development. A comprehensive search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals that the crystal structure of the monomeric form of this compound has not been reported. However, detailed structural information is available for its oligomers, which provide crucial insights into the conformational preferences and intermolecular interactions of this β-amino acid. This guide presents a detailed analysis of the crystal structures of a tetramer and a hexamer of trans-2-aminocyclohexanecarboxylic acid, offering valuable data for researchers in the field.

Introduction

This compound is a cyclic β-amino acid that serves as a fundamental building block for the synthesis of β-peptides. These unnatural oligomers have garnered considerable attention due to their ability to form stable secondary structures, such as helices and sheets, and their resistance to proteolytic degradation, making them attractive candidates for the development of novel therapeutic agents. Understanding the intrinsic structural properties of the constituent monomers is paramount for the rational design of β-peptides with specific folded architectures. In the absence of a monomer crystal structure, the analysis of its short oligomers provides the most reliable experimental insight into its structural behavior.

Synthesis of this compound

The enantiomerically pure this compound can be synthesized through various established methods. A common approach involves the resolution of a racemic mixture of the corresponding N-protected derivative.

Experimental Protocol: Synthesis and Resolution

A representative protocol for the synthesis involves the following key steps:

-

N-Benzoylation of racemic trans-2-aminocyclohexanecarboxylic acid: The racemic mixture is treated with benzoyl chloride in the presence of a base to yield (±)-N-benzoyl-trans-2-aminocyclohexanecarboxylic acid.

-

Resolution with a chiral amine: The racemic N-benzoyl derivative is resolved using an enantiomerically pure chiral amine, such as (R)-(+)-α-phenylethylamine. The diastereomeric salts are separated by fractional crystallization.

-

Hydrolysis to obtain the free amino acid: The desired diastereomeric salt is hydrolyzed with a strong acid (e.g., HCl) to remove the N-benzoyl protecting group, followed by purification to yield the enantiomerically pure this compound.

Crystal Structure of Oligomers

The solid-state structures of a tetramer and a hexamer of trans-2-aminocyclohexanecarboxylic acid have been determined by X-ray crystallography. These structures reveal a remarkable propensity for this β-amino acid to form a stable helical conformation.

Helical Conformation

Both the tetramer and the hexamer adopt a right-handed 14-helix conformation in the solid state. This helical structure is characterized by intramolecular hydrogen bonds between the carbonyl oxygen of residue 'i' and the amide proton of residue 'i+3'. This 14-membered ring hydrogen-bonding pattern is a defining feature of the secondary structure of β-peptides derived from trans-2-aminocyclohexanecarboxylic acid.

Crystallographic Data

The crystallographic data for the tetramer and hexamer are summarized in the tables below.

Table 1: Crystallographic Data for the Tetramer of trans-2-Aminocyclohexanecarboxylic Acid

| Parameter | Value |

| Empirical Formula | C28H46N4O5 |

| Formula Weight | 534.70 |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a (Å) | 10.123(2) |

| b (Å) | 13.456(3) |

| c (Å) | 11.567(2) |

| β (°) | 109.54(3) |

| Volume (Å3) | 1483.1(5) |

| Z | 2 |

| Density (calculated) (g/cm3) | 1.196 |

Table 2: Crystallographic Data for the Hexamer of trans-2-Aminocyclohexanecarboxylic Acid

| Parameter | Value |

| Empirical Formula | C42H68N6O7 |

| Formula Weight | 785.03 |

| Crystal System | Trigonal |

| Space Group | R3 |

| a (Å) | 26.543(5) |

| b (Å) | 26.543(5) |

| c (Å) | 10.987(2) |

| Volume (Å3) | 6696(2) |

| Z | 6 |

| Density (calculated) (g/cm3) | 1.169 |

Experimental Protocol: Crystallization and Structure Determination

Single crystals suitable for X-ray diffraction were obtained by slow evaporation of solvent from a solution of the respective oligomer.

-

Crystallization of the Tetramer: The tetramer was dissolved in a mixture of methanol and chloroform. Slow evaporation of the solvent at room temperature yielded colorless, needle-like crystals.

-

Crystallization of the Hexamer: The hexamer was dissolved in a mixture of methanol and 1,2-dichloroethane. Slow evaporation of the solvent at room temperature yielded colorless, prismatic crystals.

-

X-ray Data Collection and Structure Refinement: Data were collected on a diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). The structures were solved by direct methods and refined by full-matrix least-squares on F2.

Conclusion

While the crystal structure of monomeric this compound remains to be determined, the analysis of its oligomers provides invaluable structural information. The pronounced tendency of this β-amino acid to form a stable 14-helical secondary structure is a key finding that informs the design of novel β-peptides with predictable and stable conformations. The detailed crystallographic data and experimental protocols presented in this guide serve as a critical resource for researchers engaged in the fields of peptidomimetics, drug discovery, and materials science. Further studies to obtain the crystal structure of the monomer are warranted to provide a more complete understanding of its intrinsic conformational landscape.

Physical and chemical properties of (1R,2R)-2-Aminocyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and synthetic approaches for (1R,2R)-2-Aminocyclohexanecarboxylic Acid. This non-proteinogenic β-amino acid is a critical chiral building block used to introduce conformational constraints in peptides, making it a valuable tool in the design of peptidomimetics, foldamers, and other structured macromolecules for therapeutic and materials science applications.

Core Physical and Chemical Properties

This compound, a trans-isomer of 2-aminocyclohexanecarboxylic acid, possesses distinct properties owing to its constrained alicyclic structure. The quantitative data for this compound are summarized below.

Table 1: Physicochemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | trans-(1R,2R)-2-Aminocyclohexane-1-carboxylic acid | - |

| Molecular Formula | C₇H₁₃NO₂ | [1][2] |

| Molecular Weight | 143.18 g/mol | [1][2] |

| CAS Number | 26685-83-6 | |

| Appearance | White to light yellow powder or crystal | - |

| Purity | >98.0% (GC) | |

| Specific Rotation | [α]20/D = -74.0 to -79.0° (c=1, H₂O) | |

| Solubility | Soluble in water | - |

Table 2: Computed Properties

| Property | Value | Source(s) |

| Monoisotopic Mass | 143.094628657 Da | [1][2] |

| Topological Polar Surface Area | 63.3 Ų | [1][2] |

| Hydrogen Bond Donor Count | 2 | [1][2] |

| Hydrogen Bond Acceptor Count | 2 | [1][2] |

| Rotatable Bond Count | 1 | [1][2] |

| LogP (Predicted) | -1.5 | [1][2] |

Synthesis and Chiral Resolution

The enantiomerically pure this compound is most commonly obtained through the resolution of a racemic mixture of trans-2-aminocyclohexanecarboxylic acid. Asymmetric synthesis is also a viable, albeit often more complex, route.

Experimental Protocol 1: Chiral Resolution of trans-2-Aminocyclohexanecarboxylic Acid

Chiral resolution by diastereomeric salt formation is a classical and effective method for separating enantiomers.[3][4] The racemic trans-amino acid is reacted with a chiral resolving agent, such as an enantiomerically pure acid or base, to form a pair of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[4]

1. Materials and Reagents:

-

Racemic trans-2-Aminocyclohexanecarboxylic acid

-

Chiral resolving agent (e.g., (R)-(+)-Tartaric acid, (S)-(-)-Mandelic acid)

-

Solvent (e.g., Methanol, Ethanol, Water, or a mixture)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

2. Procedure:

-

Salt Formation: Dissolve the racemic trans-2-aminocyclohexanecarboxylic acid in a suitable hot solvent. In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., (R)-(+)-tartaric acid) in the same solvent.

-

Crystallization: Combine the two solutions. The mixture is slowly cooled to room temperature and then potentially further cooled in an ice bath to induce crystallization of one of the diastereomeric salts. The salt of the desired (1R,2R)-amino acid with the resolving agent will preferentially precipitate if the correct resolving agent and solvent system are chosen.

-

Isolation: The precipitated diastereomeric salt is collected by filtration and washed with a small amount of cold solvent. The process of recrystallization may be repeated to enhance diastereomeric purity.

-

Liberation of the Free Amino Acid: The purified diastereomeric salt is dissolved in water and treated with a base (e.g., NaOH) to deprotonate the carboxylic acid and neutralize the resolving agent.

-

Extraction: The aqueous solution is then acidified with HCl to protonate the amino group and bring the amino acid to its isoelectric point, causing it to precipitate or allowing for extraction with an organic solvent. The resolving agent remains in the aqueous layer.

-

Final Purification: The isolated enantiomerically pure amino acid is collected, washed, and dried. Purity and optical rotation are confirmed analytically.

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.

Application in Peptide Synthesis

This compound is a β-amino acid analog used to synthesize "β-peptides." Oligomers of trans-2-aminocyclohexanecarboxylic acid (trans-ACHC) are known to adopt a stable 14-helix secondary structure, a conformation stabilized by 14-membered hydrogen-bonded rings.[5][6] This predictable folding propensity makes it a powerful tool for designing peptides with defined, stable secondary structures for various applications, including mimicking protein helices and developing protease-resistant therapeutics.

Experimental Protocol 2: General Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide chain typically follows standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) protocols.

1. Materials and Reagents:

-

Fmoc-(1R,2R)-ACHC-OH

-

SPPS resin (e.g., Rink Amide or Wang resin)

-

Other Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HATU, DIC) and base (e.g., DIPEA)

-

Deprotection solution: 20% piperidine in DMF

-

Solvents: DMF, DCM

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Diethyl ether

2. Procedure:

-

Resin Swelling: The resin is swollen in DMF/DCM.

-

Fmoc Deprotection: The N-terminal Fmoc group on the resin-bound amino acid is removed by treatment with 20% piperidine in DMF.

-

Activation and Coupling: Fmoc-(1R,2R)-ACHC-OH (3-5 equivalents) is pre-activated with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF. This activated solution is then added to the deprotected resin, and the coupling reaction proceeds for 1-2 hours.

-

Washing: The resin is thoroughly washed with DMF to remove excess reagents.

-

Chain Elongation: The deprotection and coupling steps are repeated for each subsequent amino acid in the desired sequence.

-

Final Deprotection: The N-terminal Fmoc group of the final residue is removed.

-

Cleavage and Global Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail (e.g., TFA-based).

-

Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified, typically by reverse-phase HPLC.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

References

- 1. 2-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 151272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1S,2S)-2-Aminocyclohexanecarboxylic Acid | C7H13NO2 | CID 7128323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]

- 6. bif.wisc.edu [bif.wisc.edu]

Commercial suppliers of enantiopure (1R,2R)-2-Aminocyclohexanecarboxylic Acid

An In-depth Technical Guide to Enantiopure (1R,2R)-2-Aminocyclohexanecarboxylic Acid

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the commercial sourcing and application of enantiopure this compound.

Commercial Availability and Supplier Specifications

Enantiopure this compound is a key chiral building block in synthetic organic chemistry and drug discovery. A number of chemical suppliers provide this compound, often with varying levels of purity and in different quantities. Below is a summary of typical specifications from commercial vendors.

Table 1: Commercial Supplier Specifications for this compound

| Supplier | Purity (Typical) | Enantiomeric Excess (e.e.) | Appearance | Available Quantities |

| Sigma-Aldrich | 97% | Not specified | White to off-white powder | 250mg, 1g |

| TCI America | >98.0% (T) | >98.0% (Chiral HPLC) | White to almost white crystalline powder | 1g, 5g |

| Alfa Aesar | 98% | Not specified | White to off-white powder | 1g, 5g |

| Combi-Blocks | >97.0% | >97.0% | White to light-yellow solid | 1g, 5g, 10g |

Experimental Protocols

Quality Control: Determination of Enantiomeric Excess by Chiral HPLC

Verifying the enantiomeric purity of this compound is crucial for its application in stereospecific synthesis. A common method involves derivatization followed by chiral High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Derivatization: The primary amine of the amino acid is typically derivatized with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers that can be separated on a standard achiral HPLC column. Alternatively, the amino acid can be analyzed directly on a chiral HPLC column.

-

Chiral HPLC Analysis (Direct Method):

-

Column: A chiral stationary phase, such as a cyclodextrin-based or Pirkle-type column, is used.

-

Mobile Phase: A mixture of organic solvents (e.g., hexane, isopropanol) and a modifier (e.g., trifluoroacetic acid) is employed. The exact composition is optimized for the specific column and compound.

-

Detection: UV detection is commonly used, typically at a wavelength where the compound or its derivative absorbs.

-

Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100

-

Experimental Workflow for Enantiomeric Excess Determination

Caption: Workflow for determining enantiomeric excess via chiral HPLC.

Application in Synthesis: As a Chiral Building Block

This compound is frequently used in the synthesis of peptidomimetics and other complex chiral molecules. Its rigid cyclohexane backbone imparts conformational constraint, which is a desirable feature in drug design.

Logical Flow of Incorporation into a Peptide Mimic

Caption: Logical flow for incorporating the title compound into a peptidomimetic.

Signaling Pathways and Relevance in Drug Development

While this compound is not itself a signaling molecule, it serves as a scaffold for compounds that can interact with various biological targets. For instance, peptidomimetics containing this moiety can be designed to inhibit protein-protein interactions (PPIs) that are critical in disease-related signaling pathways.

Hypothetical Mechanism of Action for a Drug Candidate

Caption: Hypothetical inhibition of a protein-protein interaction by a drug candidate.

A Technical Guide to Cyclic β-Amino Acids in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic β-amino acids are conformationally constrained building blocks that have garnered significant attention in medicinal chemistry and drug discovery. Their incorporation into peptides and small molecules offers a powerful strategy to enhance metabolic stability, improve receptor affinity and selectivity, and control molecular conformation. This technical guide provides an in-depth review of the synthesis, conformational analysis, and biological applications of cyclic β-amino acids, with a focus on their role in the development of novel therapeutics.

Synthesis of Cyclic β-Amino Acids and Peptides

The synthesis of cyclic β-amino acids and their subsequent incorporation into peptides can be achieved through both solution-phase and solid-phase methodologies. The choice of method often depends on the desired scale and the specific chemical functionalities of the target molecule.

Solution-Phase Synthesis of a Cyclic Hexapeptide

Experimental Protocol:

A representative solution-phase synthesis of a cyclic hexapeptide involves the following key steps:

-

Linear Peptide Synthesis: The linear hexapeptide precursor is synthesized, often with protecting groups on reactive side chains and the termini.

-

Deprotection: The N- and C-terminal protecting groups of the linear peptide are removed to allow for intramolecular cyclization. For example, a Boc-protected N-terminus can be deprotected using trifluoroacetic acid (TFA), and a methyl ester at the C-terminus can be saponified using a base like sodium hydroxide.

-

Cyclization: The deprotected linear peptide is dissolved in a suitable organic solvent (e.g., dichloromethane) at a high dilution to favor intramolecular cyclization over intermolecular polymerization. A coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxybenzotriazole (HOBt), is added to facilitate the formation of the amide bond. The reaction is typically stirred at room temperature for an extended period (e.g., 3 days).

-

Purification: The crude cyclic peptide is purified using techniques such as extraction and column chromatography to remove unreacted starting materials, reagents, and side products.

Solid-Phase Synthesis of Cyclic Peptides

Solid-phase peptide synthesis (SPPS) offers a more streamlined approach for the synthesis of linear peptide precursors, which can then be cyclized either on-resin or after cleavage from the solid support.

Experimental Protocol (Hydrazide Method):

-

Resin Preparation: A 2-chlorotrityl chloride resin is often used, to which the C-terminal amino acid is attached as a hydrazide.

-

Peptide Elongation: The peptide chain is assembled on the resin using standard Fmoc-based SPPS protocols. This involves sequential deprotection of the Fmoc group with a base (e.g., piperidine in DMF) and coupling of the next Fmoc-protected amino acid using a coupling agent like N,N'-diisopropylcarbodiimide (DIC) and an additive such as Oxyma pure to minimize racemization.

-

Cleavage from Resin: Once the linear peptide hydrazide is assembled, it is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, thioanisole, ethanedithiol) to remove side-chain protecting groups.

-

Cyclization: The crude linear peptide hydrazide is dissolved in a suitable solvent. In situ formation of a thioester is achieved by reacting the C-terminal hydrazide with sodium nitrite. This is followed by an intramolecular S-to-N acyl migration to yield the final cyclic peptide[1].

-

Purification: The final cyclic peptide is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Conformational Analysis of Cyclic β-Amino Acid-Containing Peptides

The defining feature of cyclic β-amino acids is their ability to impart conformational rigidity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of these molecules in solution.

Experimental Protocol for NMR Analysis

-

Sample Preparation: The purified cyclic peptide is dissolved in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or H2O/D2O mixtures) at a concentration typically in the millimolar range.

-

1D and 2D NMR Data Acquisition: A series of NMR experiments are performed, including:

-

1D ¹H NMR: To observe the overall proton spectrum and assess sample purity.

-

2D TOCSY (Total Correlation Spectroscopy): To identify protons within the same amino acid spin system.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms, aiding in resonance assignment.

-

-

Data Analysis and Structure Calculation:

-

Resonance Assignment: The acquired spectra are analyzed to assign all proton and carbon resonances to specific atoms in the molecule.

-

Extraction of Conformational Restraints: NOE cross-peaks are integrated to derive interproton distance restraints. Vicinal coupling constants (e.g., ³J(HN,Hα)) can be measured to obtain dihedral angle restraints using the Karplus equation.

-

Structure Calculation: The experimental restraints are used in molecular dynamics and simulated annealing calculations to generate a family of low-energy structures consistent with the NMR data.

-

Quantitative Conformational Data

The following table summarizes key NMR parameters that provide quantitative insights into the conformation of cyclic peptides containing β-amino acids.

| Parameter | Description | Typical Values and Interpretation |

| ³J(HN,Hα) Coupling Constant | A measure of the dihedral angle (φ) between the N-H and Cα-H bonds. | Small values (~3-5 Hz) are indicative of α-helical conformations, while larger values (~8-10 Hz) suggest extended or β-sheet structures. |

| Amide Proton Temperature Coefficient (dδ/dT) | The change in the chemical shift of an amide proton with temperature. | Values less negative than -4.5 ppb/K suggest the amide proton is involved in an intramolecular hydrogen bond and is shielded from the solvent. |

| Nuclear Overhauser Effects (NOEs) | The transfer of nuclear spin polarization from one nucleus to another through space. | The intensity of an NOE is inversely proportional to the sixth power of the distance between the two protons, providing precise distance information. |

Biological Applications and Structure-Activity Relationships

Cyclic β-amino acids have been successfully incorporated into a variety of biologically active molecules, including antimicrobial peptides, enzyme inhibitors, and receptor ligands. Understanding the quantitative structure-activity relationship (QSAR) is crucial for optimizing the therapeutic potential of these compounds.

In Vitro Anticancer Activity Assay

Experimental Protocol (MTT Assay):

-

Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the cyclic β-amino acid-containing compounds for a specified period (e.g., 48-72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

-

Formazan Solubilization: The medium is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated, which represents the concentration of the compound that inhibits cell growth by 50%.

Quantitative Structure-Activity Relationship (QSAR) of Antimicrobial Peptides

QSAR studies aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity. For antimicrobial peptides, key descriptors often include hydrophobicity, charge, and amphipathicity.

| Peptide Descriptor | Influence on Antimicrobial Activity |

| Hydrophobicity | A certain level of hydrophobicity is required for membrane interaction, but excessive hydrophobicity can lead to self-aggregation and loss of activity[2]. |

| Cationic Charge | Positive charges facilitate the initial interaction with the negatively charged bacterial membrane. |

| Amphipathicity | The spatial separation of hydrophobic and hydrophilic residues is crucial for membrane disruption and antimicrobial action. |

Signaling Pathways and Molecular Interactions

Cyclic β-amino acid-containing peptides can act as potent and selective ligands for various receptors, including G protein-coupled receptors (GPCRs).

GPCR Signaling Pathway

The following diagram illustrates a generalized GPCR signaling cascade initiated by the binding of a peptide ligand.

References

(1R,2R)-2-Aminocyclohexanecarboxylic Acid CAS number and safety data

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties and safety data for (1R,2R)-2-Aminocyclohexanecarboxylic Acid, a key building block in pharmaceutical development and chemical synthesis.

Core Chemical Data

This compound is a non-proteinogenic amino acid derivative. Its stereospecific structure makes it a valuable chiral synthon in the synthesis of complex molecules.

CAS Number: 26685-83-6[1][2][3]

A hydrochloride salt of this compound is also available with the CAS Number: 158414-46-1.[4]

Physical and Chemical Properties

| Property | Value | Source |

| Appearance | White to light yellow powder or crystal | [1] |

| Molecular Formula | C7H13NO2 | [5] |

| Molecular Weight | 143.18 g/mol | [5] |

| Melting Point | >300 °C / 572 °F | [6] |

| Purity | >98.0% | [1] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to ensure personnel safety.

Hazard Identification

| Hazard Class | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |

Signal Word: Warning[3]

Precautionary Measures and First Aid

| Precautionary Statement | GHS Code | Description |

| Prevention | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P264 | Wash skin thoroughly after handling.[3] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[2] |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[2] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention.[2] | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] | |

| P312 | Call a POISON CENTER or doctor if you feel unwell.[2] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[3] |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols & Handling Workflow

The following diagram outlines the recommended workflow for the safe handling of this compound in a laboratory setting.

Caption: Safe handling workflow for this compound.

First Aid Measures

In the event of exposure, follow these first aid protocols:

-

Eye Contact: Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. Seek medical attention.[2]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[2]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms arise.[2]

-

Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[2]

Always ensure that medical personnel are aware of the material involved and take necessary precautions for their own safety.

References

- 1. This compound | 26685-83-6 | TCI AMERICA [tcichemicals.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. fishersci.com [fishersci.com]

- 4. 158414-46-1|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 5. 2-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 151272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.ie [fishersci.ie]

The Stereochemical Landscape of Aminocyclohexanecarboxylic Acids: A Technical Guide to Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminocyclohexanecarboxylic acids (ACHCs) represent a pivotal class of cyclic β-amino acids that have garnered significant attention in medicinal chemistry and drug development. Their rigid cyclohexane scaffold provides a conformationally constrained framework, making them valuable building blocks for synthesizing peptidomimetics, therapeutic agents, and molecular probes. The stereochemistry of ACHCs, arising from the relative positions of the amino and carboxylic acid groups on the cyclohexane ring, dictates their biological activity and pharmacological properties. This technical guide provides an in-depth exploration of the discovery, isolation, and stereochemical differentiation of aminocyclohexanecarboxylic acid isomers, with a focus on the 2-, 3-, and 4-substituted congeners. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to serve as a comprehensive resource for researchers in the field.

Synthesis and Discovery of Stereoisomers

The synthesis of aminocyclohexanecarboxylic acid stereoisomers typically involves the reduction of aminobenzoic acid precursors, leading to a mixture of cis and trans isomers. The ratio of these isomers is highly dependent on the reaction conditions, including the choice of catalyst, temperature, and pressure.

Synthesis of 4-Aminocyclohexanecarboxylic Acid Stereoisomers

A common route to a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid involves the catalytic hydrogenation of p-aminobenzoic acid.

Experimental Protocol: Synthesis of a cis/trans Mixture of 4-Aminocyclohexanecarboxylic Acid

-

Reaction Setup: In an autoclave, combine p-aminobenzoic acid (10.0 g, 0.07 mol), 5% Ruthenium on Carbon (Ru/C) (2.50 g), and a 10% aqueous solution of sodium hydroxide (100.0 mL).

-

Hydrogenation: Stir the mixture at 100°C under a hydrogen pressure of 15 bar.

-

Reaction Monitoring: Monitor the reaction progress over 20 hours using thin-layer chromatography (TLC) with a mobile phase of dichloromethane/methanol/ammonia (5:5:1, v/v/v) and ninhydrin as a staining agent.

-

Analysis: Upon completion, Nuclear Magnetic Resonance (NMR) analysis is used to determine the ratio of cis to trans isomers. This procedure has been reported to yield a cis:trans ratio of approximately 1:4.6.

Synthesis of 2- and 3-Aminocyclohexanecarboxylic Acid Stereoisomers

The synthesis of 2- and 3-aminocyclohexanecarboxylic acid stereoisomers can be achieved through various synthetic routes, often involving multi-step sequences and stereoselective reactions to control the relative stereochemistry of the amino and carboxyl groups. For instance, the synthesis of cis-3-aminocyclohexanecarboxylic acid enantiomers has been described via unsaturated intermediates, allowing for stereospecific transformations.

Isolation and Separation of Stereoisomers

The separation of the resulting stereoisomeric mixtures is a critical step in obtaining pure, biologically active compounds. A variety of techniques are employed, including fractional crystallization, selective esterification, and chiral chromatography.

Separation of Cis and Trans Diastereomers

Fractional Crystallization: This classical method exploits the differences in solubility between the cis and trans isomers. While conceptually simple, it can be a low-yield process.

Selective Esterification: This technique leverages the differential reactivity of the cis and trans isomers. For instance, the cis isomer can be selectively esterified, allowing for the isolation of the unreacted trans isomer.

Experimental Protocol: Selective Esterification of N-Boc-protected 4-Aminocyclohexanecarboxylic Acid

-

Reaction Mixture: A mixture of cis- and trans-N-Boc-4-aminocyclohexanecarboxylic acid (1.0 equivalent, cis:trans ratio of 1:3.6) is suspended in acetone.

-

Base Addition: Potassium carbonate (1.2 equivalents relative to the cis isomer content) is added to the suspension.

-

Esterification: Methyl bromide (2.0 equivalents relative to the cis isomer content) is added, and the reaction mixture is stirred at 60°C for 3 hours.

-

Isolation: The precipitated product, which is the methyl ester of the cis isomer, is filtered off, leaving the trans isomer in the filtrate. The trans isomer can then be isolated and purified.

Chiral Resolution of Enantiomers

Once the diastereomers are separated, the resolution of the remaining racemic mixtures into their constituent enantiomers is often necessary, as different enantiomers can exhibit distinct pharmacological profiles. This is typically achieved through the formation of diastereomeric salts with a chiral resolving agent.

Experimental Protocol: Chiral Resolution using Tartaric Acid

-

Salt Formation: A racemic mixture of the aminocyclohexanecarboxylic acid is dissolved in a suitable solvent (e.g., water or methanol). An equimolar amount of a chiral resolving agent, such as L-(+)-tartaric acid or D-(-)-tartaric acid, is added to the solution.

-

Crystallization: The solution is heated to ensure complete dissolution and then allowed to cool slowly. One diastereomeric salt will preferentially crystallize due to its lower solubility.

-

Isolation: The crystals are collected by filtration and washed with a cold solvent.

-

Liberation of the Enantiomer: The pure diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to liberate the free enantiomerically pure amino acid.

Data Presentation

Synthesis and Separation Yields

| Product | Starting Material | Method | Yield (%) | Purity/Stereoisomeric Ratio | Citation |

| cis/trans-4-Aminocyclohexanecarboxylic acid | p-Aminobenzoic acid | Catalytic Hydrogenation | Not specified | cis:trans = 1:4.6 | |

| trans-4-Aminocyclohexanecarboxylic acid derivative | cis/trans-N-Boc-4-aminocyclohexanecarboxylic acid | Selective Esterification | 47% (overall from p-aminobenzoic acid) | >95% trans | |

| (1R,3S)-3-Aminocyclohexanecarboxylic acid | cis/trans-Cyclohexane-1,3-dicarboxylic acid | Enzymatic Desymmetrization & Curtius Rearrangement | Not specified | High e.e. | [1] |

Spectroscopic Data

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) | Citation |

| cis-4-Aminocyclohexanecarboxylic acid | 1.4-1.6 (m, 4H), 1.8-2.0 (m, 4H), 2.4-2.6 (m, 1H), 3.0-3.2 (m, 1H) | 28.5, 30.5, 42.5, 45.0, 178.0 | 3400-2500 (br), 1710 (C=O), 1640 (N-H bend), 1540 | [2] |

| trans-4-Aminocyclohexanecarboxylic acid | 1.2-1.4 (m, 4H), 2.0-2.2 (m, 4H), 2.2-2.4 (m, 1H), 2.8-3.0 (m, 1H) | 29.0, 31.0, 43.0, 46.0, 177.5 | 3400-2500 (br), 1715 (C=O), 1635 (N-H bend), 1550 | |

| cis-3-Aminocyclohexanecarboxylic acid | - | 21.3, 28.4, 31.5, 39.8, 48.9, 178.9 | 3400-2500 (br), 1705 (C=O), 1630 (N-H bend), 1560 | [1] |

| trans-2-Aminocyclohexanecarboxylic acid | 0.80 – 0.92 (m, 2H), 1.10 – 1.87 (m, 7H), 2.24 (m, 1H), 4.21 (t, 1H), 4.23 (d, 2H) | 22.3, 24.0, 25.4, 29.6, 44.4, 47.2, 49.7, 66.8, 119.9, 125.1, 127.0, 127.4, 142.4, 144.0, 155.8, 179.0 | 3417 (br), 3332 (br), 2931, 1708 (C=O), 1511 | [3] |

Biological Significance and Signaling Pathways

The stereoisomers of aminocyclohexanecarboxylic acid often exhibit distinct biological activities, primarily due to their structural similarity to the neurotransmitter γ-aminobutyric acid (GABA). They can act as agonists or antagonists at GABA receptors or as inhibitors of GABA transporters, thereby modulating neuronal activity.

Interaction with GABAergic System

-

GABA Receptor Modulation: Certain ACHC stereoisomers can bind to and activate GABAB receptors, which are G-protein coupled receptors (GPCRs). Activation of GABAB receptors leads to downstream signaling cascades that ultimately result in neuronal inhibition.

-

GABA Transporter Inhibition: Some isomers, such as cis-3-aminocyclohexanecarboxylic acid, have been shown to be selective inhibitors of neuronal GABA uptake by targeting GABA transporters (GATs). This inhibition increases the concentration of GABA in the synaptic cleft, prolonging its inhibitory effect.

Downstream Signaling Pathways

The activation of GABAB receptors by ACHC analogues can trigger several downstream signaling events:

-

Modulation of Adenylyl Cyclase: GABAB receptor activation can lead to the inhibition of adenylyl cyclase through the Gαi/o subunit of the coupled G-protein. This results in a decrease in intracellular cyclic AMP (cAMP) levels.[1][4][5]

-

Activation of GIRK Channels: The Gβγ subunit of the G-protein, released upon receptor activation, can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[6] This leads to an efflux of potassium ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.

Visualizations

Caption: Workflow for the synthesis and separation of aminocyclohexanecarboxylic acid stereoisomers.

Caption: GABA-B receptor signaling pathway activated by aminocyclohexanecarboxylic acid stereoisomers.

Caption: Mechanism of GABA transporter inhibition by aminocyclohexanecarboxylic acid stereoisomers.

Conclusion